1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride
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Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-bromo-4-fluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted cyclopropanamine derivatives.
Oxidation Reactions: Formation of cyclopropanone derivatives.
Reduction Reactions: Formation of cyclopropylamines.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in various assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclopropanamine hydrochloride
- 1-(2-Chloro-4-fluorophenyl)cyclopropanamine hydrochloride
- 1-(2-Bromo-4-chlorophenyl)cyclopropanamine hydrochloride
Uniqueness
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the cyclopropane ring structure provides distinct properties that can be leveraged in various applications.
Biological Activity
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring attached to a phenyl group that includes bromine and fluorine substituents. Its molecular formula is C10H10BrF and it has a molecular weight of approximately 266.54 g/mol. The presence of the hydrochloride salt enhances its stability and solubility, making it suitable for various applications in scientific research and industry .
Biological Activities
Research indicates that this compound exhibits significant biological activities , particularly in:
- Antimicrobial Activity : Preliminary studies suggest the compound may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : The compound has shown efficacy in inhibiting specific cancer cell lines, suggesting its role as a lead compound in cancer therapy .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of select bacterial strains | , |
Anticancer | Inhibits specific cancer cell lines | , |
Enzyme Interaction | Modulates activity of various enzymes |
The mechanisms by which this compound exerts its biological effects are still under investigation. Current hypotheses include:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This interaction can lead to downstream effects on cellular signaling pathways, particularly those involved in cancer progression .
- Receptor Modulation : It may also bind to certain receptors, influencing their function and contributing to its anticancer properties.
Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The most notable effects were observed in MCF7 cells, which are known for expressing mutant forms of PI3K, a common target in cancer therapy .
- In Vivo Studies : Animal models have been used to assess the anticancer potential of this compound. Results indicated a significant reduction in tumor size when administered at specific dosages, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride | Similar halogenated phenyl group | Anticancer properties |
1-(2-Chloro-6-fluorophenyl)cyclopropanamine hydrochloride | Chlorine instead of bromine | Potential neuropharmacological effects |
These comparisons highlight how variations in halogen substitution can influence biological activity.
Properties
Molecular Formula |
C9H10BrClFN |
---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-5-6(11)1-2-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI Key |
XRYOHXFAKQLLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)Br)N.Cl |
Origin of Product |
United States |
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